Ticagrelor sulphone

Description

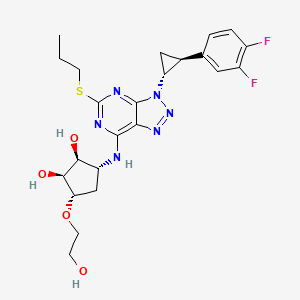

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,3R,5S)-3-[[3-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-yl]amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-10-17(35-6-5-32)20(34)19(15)33)18-22(28-23)31(30-29-18)16-9-12(16)11-3-4-13(24)14(25)8-11/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIWICWAOCUWJD-FNOIDJSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC3C4=CC(=C(C=C4)F)F)NC5CC(C(C5O)O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@H]3C4=CC(=C(C=C4)F)F)N[C@@H]5C[C@@H]([C@H]([C@H]5O)O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F2N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Established Synthetic Routes for Ticagrelor (B1683153) Sulphone

Ticagrelor sulphone is primarily recognized as a process-related impurity and metabolite of Ticagrelor. Its synthesis is not typically a primary objective but rather a result of the oxidation of the propylthio group of the parent Ticagrelor molecule. The established method for its formation involves a controlled oxidation reaction.

The general synthetic pathway is the oxidation of the sulfide (B99878) group (-S-) in Ticagrelor to a sulfone group (-SO₂-). This transformation can be achieved using various oxidizing agents. A common laboratory-scale synthesis would involve dissolving Ticagrelor in a suitable organic solvent, followed by the addition of an oxidizing agent like hydrogen peroxide (H₂O₂) in acetic acid. The reaction is typically monitored using chromatographic techniques to track the conversion of Ticagrelor to its sulfoxide (B87167) intermediate and then to the final sulphone product.

Key reaction steps:

Starting Material: Ticagrelor

Oxidizing Agent: Hydrogen Peroxide (30%) in Acetic Acid

Reaction: The propylthio ether moiety of Ticagrelor is oxidized.

Product: (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfonyl)-3H- researchgate.netresearchgate.netnih.govtriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol (this compound). synzeal.comrasayanjournal.co.in

This process requires careful control of reaction conditions, such as temperature and reaction time, to maximize the yield of the sulphone and minimize the formation of other degradation products. rasayanjournal.co.in Purification of the resulting this compound is typically achieved through chromatographic methods to isolate it from the reaction mixture for use as a reference standard in analytical studies. researchgate.netresearchgate.net

Development of Novel Synthetic Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

While extensive Structure-Activity Relationship (SAR) studies have been conducted on Ticagrelor and its analogues to optimize antiplatelet activity, dedicated SAR studies focusing specifically on this compound are less common in published literature. nih.govchemicalbook.com The primary interest in this compound has been from an impurity profiling and metabolic standpoint.

However, the synthesis of this compound and its characterization are crucial for understanding how modifications to the propylthio group affect the molecule's interaction with its biological target, the P2Y₁₂ receptor. SAR studies on related 1,2,3-triazolo[4,5-d]pyrimidines have shown that the nature of the substituent at the 5-position of the triazolopyrimidine core is critical for activity. nih.govresearchgate.net

The development of derivatives would involve:

Modification of the Alkyl Chain: Synthesizing analogues with different alkyl chains (e.g., ethyl, butyl) on the sulfonyl group to investigate the impact of chain length on activity.

Alterations to the Cyclopentyl Ring: Modifying the hydroxyethoxy side chain on the cyclopentane (B165970) ring of the sulphone derivative to explore its role in binding and solubility.

Changes to the Phenyl Group: Creating derivatives with different substitution patterns on the 3,4-difluorophenyl ring to assess electronic effects.

These studies would help to build a comprehensive SAR model, clarifying whether the sulphone group contributes to or detracts from the desired pharmacological activity and providing insights into the design of novel P2Y₁₂ inhibitors with potentially different metabolic profiles. mdpi.commdpi.com

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation in Research

The precise identification and characterization of this compound are imperative for quality control in the manufacturing of Ticagrelor and for metabolic studies. A combination of advanced chromatographic and spectroscopic techniques is employed for its structural elucidation. researchgate.netnih.gov

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary methods for separating this compound from Ticagrelor and other related impurities. researchgate.net Reversed-phase columns, such as C18, are commonly used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. nih.govsphinxsai.com The development of specific gradient elution methods allows for high-resolution separation of these closely related compounds. nih.gov

Spectroscopic Techniques:

Mass Spectrometry (MS): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the identification and quantification of this compound. nih.govmdpi.com Electrospray ionization (ESI) is a common technique used to generate ions of the molecule. The exact mass measurement helps in confirming the molecular formula (C₂₃H₂₈F₂N₆O₆S). researchgate.netnih.gov Fragmentation patterns observed in MS/MS experiments provide further structural information, confirming the core structure and the presence of the propylsulfonyl group. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for the unambiguous structural confirmation of this compound. researchgate.net 1D NMR techniques (¹H and ¹³C NMR) provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. rasayanjournal.co.in 2D NMR experiments, such as COSY, HSQC, and HMBC, are used to establish the connectivity between different atoms, confirming the complete and correct structure of the sulphone impurity. researchgate.net For instance, HMBC correlations can confirm the connection between the propyl chain and the sulfur atom, and in turn, its attachment to the triazolopyrimidine ring. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for O-H (hydroxyl groups), N-H (amine), C-F (fluoroaromatic), and, most distinctly, strong stretching vibrations for the S=O bonds of the sulfone group. sphinxsai.com

Below is a table summarizing key analytical data used for the characterization of this compound.

| Technique | Observed Data / Application | Reference |

| HPLC | Separation from Ticagrelor and other impurities using a C18 column. | researchgate.netsphinxsai.com |

| LC-MS/MS | Determination of molecular weight and fragmentation patterns for structural confirmation. | nih.govresearchgate.net |

| ¹H NMR | Provides chemical shifts and coupling constants for all protons in the molecule. | researchgate.net |

| ¹³C NMR | Shows chemical shifts for each carbon atom, confirming the carbon skeleton. | researchgate.net |

| 2D NMR (HSQC, HMBC) | Establishes correlations between protons and carbons to confirm the connectivity of the molecular structure. | researchgate.net |

These combined analytical strategies ensure the accurate identification and structural elucidation of this compound, which is vital for pharmaceutical research and quality assurance. researchgate.net

Biochemical Formation and Enzymatic Transformation Pathways

Detailed Metabolic Cascade from Ticagrelor (B1683153) to Ticagrelor Sulphone

The conversion of ticagrelor to this compound is understood as a two-step oxidative process affecting the propylthio group present in the parent molecule . Initially, the thioether moiety undergoes oxidation to a sulfoxide (B87167). This intermediate sulfoxide is then further oxidized to the corresponding sulphone . This transformation can be conceptually represented as:

Ticagrelor (Thioether) → Ticagrelor Sulfoxide → this compound

These oxidative steps are typically mediated by enzymes capable of introducing oxygen atoms into organic molecules, such as the CYP enzymes . The process can also occur as an oxidative side reaction involving the thioether groups during synthesis or degradation under specific conditions .

Molecular and Cellular Pharmacology of Ticagrelor Sulphone in Preclinical Models

Investigation of Primary and Secondary Biological Targets

Information regarding the specific primary and secondary biological targets of Ticagrelor (B1683153) sulphone is not detailed in available preclinical studies. For the parent compound, ticagrelor, and its primary active metabolite, AR-C124910XX, the main biological target is the P2Y12 receptor on platelets. ashpublications.orgnih.gov Ticagrelor binds reversibly to the P2Y12 receptor at a site distinct from adenosine (B11128) diphosphate (ADP), acting as a non-competitive antagonist. nih.govresearchgate.net

Beyond the P2Y12 receptor, a notable secondary target for ticagrelor is the equilibrative nucleoside transporter 1 (ENT1). ashpublications.orgmdpi.com Inhibition of ENT1 by ticagrelor leads to increased extracellular concentrations of adenosine, which may contribute to some of its cardiovascular effects beyond platelet inhibition. mdpi.comnih.gov Whether Ticagrelor sulphone interacts with these or other biological targets has not been specifically elucidated.

Modulation of Intracellular Signaling Pathways by this compound (e.g., Phosphoric and Aldehyde Metabolism Inhibition)

There is a lack of specific data on how this compound modulates intracellular signaling pathways, including any potential inhibition of phosphoric and aldehyde metabolism.

The parent compound, ticagrelor, by antagonizing the P2Y12 receptor, inhibits ADP-induced signaling. nih.gov This prevents the inhibition of adenylyl cyclase, leading to the maintenance of intracellular cyclic adenosine monophosphate (cAMP) levels. ashpublications.org Elevated cAMP levels, in turn, reduce the activation of glycoprotein IIb/IIIa receptors, ultimately inhibiting platelet aggregation. ashpublications.org Furthermore, ticagrelor has been shown to inhibit the NLRP3 inflammasome in macrophages, a function independent of its P2Y12 receptor antagonism, by blocking chloride efflux. nih.gov The impact of this compound on these or other signaling cascades has not been reported.

In Vitro Cellular Responses and Biochemical Effects

Specific in vitro studies detailing the cellular responses and biochemical effects of isolated this compound are not described in the available literature.

In vitro studies on ticagrelor have demonstrated potent, concentration-dependent inhibition of ADP-induced platelet aggregation. nih.gov Additionally, ticagrelor has been shown to prevent endothelial cell apoptosis during hypoxia, an effect mediated by increased extracellular adenosine and the activation of A2B and A3 adenosine receptors. nih.gov

Comparative Molecular Activities with Parent Compound and Other Metabolites

A direct comparison of the molecular activities of this compound with its parent compound, ticagrelor, and the major active metabolite, AR-C124910XX, is not available.

Ticagrelor and its active metabolite, AR-C124910XX, are considered approximately equipotent in their ability to inhibit the P2Y12 receptor. nih.govdrugs.combrilintahcp.com The systemic exposure to AR-C124910XX is about one-third of that of ticagrelor. nih.govmdpi.com Ticagrelor itself is an active drug and does not require metabolic activation, unlike thienopyridines such as clopidogrel and prasugrel. nih.govdrugs.com The metabolism of ticagrelor to AR-C124910XX is primarily mediated by the cytochrome P450 enzyme CYP3A4. brilintahcp.comlakeridgehealth.on.ca Another metabolite, AR-C133913XX, has also been identified but its pharmacological activity is not well-characterized. nih.govresearchgate.net

Comparative Data on Ticagrelor and its Major Active Metabolite

| Compound | Target Receptor | Mechanism of Action | Potency |

| Ticagrelor | P2Y12 | Reversible, non-competitive antagonist nih.govnih.gov | Active drugs.com |

| AR-C124910XX | P2Y12 | Active Metabolite | Equipotent to Ticagrelor nih.govbrilintahcp.com |

| This compound | Not established | Not established | Not established |

Disposition and Metabolic Fate in Preclinical in Vivo Systems

Absorption and Distribution Studies in Animal Models

There is no specific information available in the reviewed scientific literature regarding the absorption and distribution of Ticagrelor (B1683153) sulphone in animal models.

Further Metabolism of Ticagrelor Sulphone and Excretion Pathways in Preclinical Organisms

Information regarding the further metabolism of this compound and its specific excretion pathways in preclinical organisms is not detailed in the available scientific literature.

Tissue Distribution and Accumulation in Animal Models

Specific data on the tissue distribution and potential accumulation of this compound in animal models are not provided in the reviewed scientific literature.

Excretion Kinetics and Routes (e.g., Urinary, Fecal) in Preclinical Species

Details on the excretion kinetics and the specific urinary and fecal routes of elimination for this compound in preclinical species are not available in the reviewed scientific literature.

Advanced Analytical Methodologies for Quantitative and Qualitative Research

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Matrices

There is no specific information available in the reviewed literature detailing the development and validation of HPLC methods solely for the quantification of Ticagrelor (B1683153) sulphone in research matrices. While numerous HPLC methods exist for Ticagrelor and its impurities, none provide specific parameters such as retention times, linearity, accuracy, or precision for Ticagrelor sulphone. rroij.comscholarsresearchlibrary.comqtanalytics.in

Advanced Spectrophotometric and Fluorimetric Techniques for Research Purity and Concentration Assessment

Spectrophotometric and fluorimetric methods have been developed for Ticagrelor. pnrjournal.comajper.compnrjournal.comajpp.in These methods rely on the chromophoric and fluorophoric properties of the Ticagrelor molecule. There is no literature available that describes the application of these techniques for the specific assessment of this compound's purity or concentration, nor are its specific spectral properties documented.

Bioanalytical Methodologies for Complex Biological Samples in Research Contexts

Bioanalytical methods for Ticagrelor in complex biological samples like human plasma are well-established, predominantly using LC-MS/MS for its high sensitivity and selectivity. nih.govnih.govunige.chscispace.com These methods are optimized for Ticagrelor and its major active metabolite. The literature search did not yield any bioanalytical methodologies specifically developed or validated for the detection and quantification of this compound in biological matrices.

Structure Activity Relationship Sar and Computational Studies of Ticagrelor Sulphone

Elucidation of Key Structural Determinants for Observed Biological Activity

The biological activity of any drug molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent functional groups. For ticagrelor (B1683153), key structural features for its potent antiplatelet activity have been identified. fda.gov A hypothetical analysis of ticagrelor sulphone would focus on the placement of the sulphone group and its impact on these critical determinants.

The introduction of a sulphone group, a strong electron-withdrawing and polar moiety, could have several predictable consequences on the molecule's interaction with its biological target:

Alteration of Electronic Distribution: The sulphone group would significantly alter the electron density of the parent molecule. Depending on its position, this could either enhance or diminish key interactions, such as hydrogen bonding or π-π stacking, with amino acid residues in the binding pocket of the P2Y12 receptor.

Steric Hindrance: The bulky nature of the sulphone group could introduce steric hindrance, potentially preventing the optimal orientation of the molecule within the binding site.

A comparative analysis of the structural features of ticagrelor and its hypothetical sulphone derivative is presented in the table below.

| Feature | Ticagrelor | Hypothetical this compound | Predicted Impact on Activity |

| Key Functional Group | Thioether (-S-) | Sulphone (-SO₂-) | Altered polarity and hydrogen bonding capacity |

| Electronic Nature | Electron-donating (sulfur) | Strongly electron-withdrawing | Modified interaction with receptor residues |

| Steric Profile | Less bulky | Bulkier | Potential for steric clash in the binding pocket |

| Lipophilicity | Higher | Lower | Reduced membrane permeability |

Molecular Modeling and Dynamics Simulations for Target Interaction Prediction

To predict the interaction of a hypothetical this compound with the P2Y12 receptor, molecular modeling and dynamics simulations would be indispensable tools. These computational methods allow for the in-silico investigation of ligand-receptor interactions at an atomic level. drugbank.comnih.gov

A typical computational workflow would involve:

Homology Modeling: If the crystal structure of the P2Y12 receptor is not available, a homology model would be built based on the amino acid sequence and the known structures of related G-protein coupled receptors.

Molecular Docking: The 3D structure of this compound would be docked into the binding site of the P2Y12 receptor model. This would provide initial insights into the preferred binding pose and key interactions.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations would be performed to study the dynamic behavior of the ligand-receptor complex over time. This would allow for the assessment of the stability of the binding and the identification of crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

These simulations could predict whether the sulphone derivative can maintain the critical interactions observed for ticagrelor and its active metabolite, or if the structural and electronic perturbations introduced by the sulphone group lead to a less favorable binding mode.

Design and Synthesis of SAR-Driven Analogues for Mechanistic Probing

Based on the insights gained from SAR and computational studies, the rational design and synthesis of a series of this compound analogues could be undertaken to probe the mechanism of action and refine the understanding of the SAR.

The synthetic strategy would likely involve the oxidation of the thioether moiety in a precursor molecule to the corresponding sulphone. The design of analogues could involve:

Positional Isomers: Synthesizing isomers with the sulphone group at different positions to investigate the impact of its location on activity.

Bioisosteric Replacements: Replacing the sulphone group with other electron-withdrawing groups of similar size and geometry to dissect the electronic and steric contributions to binding.

Modifications to Other Parts of the Molecule: Introducing modifications to other key pharmacophoric elements of the ticagrelor scaffold in combination with the sulphone group to explore synergistic or antagonistic effects.

The biological evaluation of these synthesized analogues would provide crucial experimental data to validate or refute the hypotheses generated from the computational studies, ultimately leading to a comprehensive understanding of the SAR of this hypothetical class of compounds.

Role of Ticagrelor Sulphone in Preclinical Safety and Mechanistic Toxicology Research

In Vitro Cytotoxicity and Cellular Viability Assessments (Mechanistic Focus)

There is no specific information available in the provided search results regarding the in vitro cytotoxicity or the effects on cellular viability of Ticagrelor (B1683153) sulphone. Studies on the parent compound, ticagrelor, have explored its effects on various cell lines, but these findings cannot be directly extrapolated to its sulphone metabolite.

Investigations into Enzyme Induction/Inhibition Profiles Beyond Primary Metabolism

Information regarding the potential of Ticagrelor sulphone to induce or inhibit metabolic enzymes is not detailed in the available literature. Research on ticagrelor has shown that it is a substrate and a weak inhibitor of CYP3A4, and it exhibits a tendency for CYP2B6 and CYP2C9 induction, though the clinical significance is considered low. However, no specific data is available for the sulphone metabolite's interaction with these or other enzyme systems.

Impact on Organ-Specific Biochemical Markers in Preclinical Models

There is no available data from preclinical models detailing the impact of this compound on organ-specific biochemical markers. Toxicological studies for ticagrelor have been conducted in various animal models to support its clinical use, but the specific effects of the sulphone metabolite on markers of liver, kidney, or other organ function have not been reported in the accessible literature.

Future Research Directions and Translational Perspectives Preclinical Focus

Development of Advanced In Vitro and Ex Vivo Research Models

The scientific literature describes various in vitro and ex vivo models used to investigate the pharmacology of Ticagrelor (B1683153). These include studies on adenosine (B11128) uptake in human erythrocytes and canine models to assess hyperemia responses. researchgate.net Additionally, in vitro models have been used to study the release of Ticagrelor from sustained-release microspheres. nih.gov However, there is no mention in the available literature of the development or use of advanced in vitro or ex vivo research models specifically for the study of Ticagrelor sulphone.

Bridging Preclinical Mechanistic Insights to Broader Pharmacological Understanding of Ticagrelor Pathway

The current understanding of the Ticagrelor pathway is primarily based on the parent drug's mechanism of action as a direct-acting, reversible P2Y12 receptor antagonist. nbinno.comdrugbank.comfarmaciajournal.com Preclinical and clinical studies have elucidated its pharmacokinetic and pharmacodynamic properties, highlighting its rapid onset and potent platelet inhibition compared to other antiplatelet agents. nih.govnih.govresearchgate.net There is, however, no available research that provides preclinical mechanistic insights specifically for this compound or its role in the broader pharmacological understanding of the Ticagrelor pathway.

Q & A

Q. What are the standard methodologies for quantifying unbound concentrations of Ticagrelor Sulphone in plasma?

Researchers often employ equilibrium dialysis or ultrafiltration to separate unbound drug fractions from plasma proteins. For instance, a proof-of-concept study utilized dialyzed plasma samples to measure unbound ticagrelor concentrations, validating recovery rates and addressing potential concentration-dependent binding artifacts. This method requires stringent validation of assay sensitivity and reproducibility, particularly when studying reversible binding mechanisms .

Q. How should a pharmacokinetic study for this compound be designed to ensure robust data collection?

Key considerations include:

- Sample size calculation : Use power analysis to determine adequate participant numbers, ensuring statistical significance.

- Temporal sampling : Collect plasma samples at multiple time points to capture absorption, distribution, and elimination phases.

- Control for covariates : Adjust for factors like renal/hepatic impairment or concomitant medications that may alter pharmacokinetics. Methodological rigor is critical, as outlined in research proposal guidelines emphasizing clear objectives and operational definitions .

Q. What literature search strategies optimize the identification of peer-reviewed studies on this compound?

Use Google Scholar’s advanced operators (e.g., "this compound" AND pharmacokinetics) and filter results by publication year or relevance. Leverage the "Cited by" feature to track influential studies and set alerts for new publications. Avoid non-peer-reviewed sources and prioritize databases like PubMed for clinical trial data .

Advanced Research Questions

Q. How can researchers resolve discrepancies in clinical trial outcomes, such as those between PRAGUE-18 and ISAR-REACT 5, when evaluating this compound?

Contradictions arise from trial design differences (e.g., open-label vs. double-blind), premature termination, or population biases (e.g., STEMI vs. NSTEMI predominance). To address these:

Q. What statistical approaches are recommended for analyzing contradictory efficacy data between this compound and other P2Y12 inhibitors?

Advanced methods include:

- Bayesian hierarchical models : To account for variability in trial outcomes and prior probability distributions.

- Cox proportional hazards regression : Adjust for time-dependent variables like treatment discontinuation rates.

- Sensitivity analyses : Test robustness by excluding studies with high switching rates or underpowered designs, as seen in ISAR-REACT 5 .

Q. How can researchers ensure reproducibility when developing experimental models for this compound’s antiplatelet effects?

- Standardize protocols : Detail platelet aggregation assays (e.g., light transmission aggregometry) with specific agonists (e.g., ADP concentrations).

- Pre-register studies : Share protocols on platforms like ClinicalTrials.gov to reduce reporting bias.

- Replicate in diverse cohorts : Validate findings across ethnicities and comorbid conditions to assess generalizability, a practice emphasized in meta-analyses of international trials .

Methodological Tools and Frameworks

Q. What tools are available for assessing the quality of preclinical studies on this compound?

Use the SYRCLE Risk of Bias Tool for animal studies or ARRIVE Guidelines to ensure comprehensive reporting. For in vitro work, adhere to MIQE guidelines for qPCR data or ISTH standards for platelet function assays .

Q. How should researchers structure a meta-analysis to compare this compound with other antiplatelet agents?

Follow PRISMA guidelines:

- Define inclusion/exclusion criteria (e.g., RCTs only).

- Extract data using standardized forms (e.g., baseline characteristics, primary endpoints).

- Perform meta-regression to explore sources of heterogeneity, such as dosing regimens or patient demographics.

- Use software like RevMan or R’s metafor package for statistical synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.